molecular formula C18H17NO3S B12874295 1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 637354-46-2

1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12874295
CAS No.: 637354-46-2
M. Wt: 327.4 g/mol
InChI Key: DXJOWFMFDNBOTC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-tosyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 4-methoxyphenyl group and a tosyl group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-tosyl-1H-pyrrole typically involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrrole precursor under acidic conditions. One common method involves the use of tosyl chloride as a sulfonylating agent to introduce the tosyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenyl)-1-tosyl-1H-pyrrole may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-tosyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and substituted pyrrole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methoxyphenyl)-1-tosyl-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-tosyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1-tosyl-1H-pyrrole is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a tosyl group on the pyrrole ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

637354-46-2

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrole

InChI

InChI=1S/C18H17NO3S/c1-14-5-11-17(12-6-14)23(20,21)19-13-3-4-18(19)15-7-9-16(22-2)10-8-15/h3-13H,1-2H3

InChI Key

DXJOWFMFDNBOTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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